1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid 1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260933-41-2
VCID: VC5701248
InChI: InChI=1S/C19H20N4O3/c1-26-15-4-2-3-14(11-15)16-12-17-18(20-7-10-23(17)21-16)22-8-5-13(6-9-22)19(24)25/h2-4,7,10-13H,5-6,8-9H2,1H3,(H,24,25)
SMILES: COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O
Molecular Formula: C19H20N4O3
Molecular Weight: 352.394

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid

CAS No.: 1260933-41-2

Cat. No.: VC5701248

Molecular Formula: C19H20N4O3

Molecular Weight: 352.394

* For research use only. Not for human or veterinary use.

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid - 1260933-41-2

Specification

CAS No. 1260933-41-2
Molecular Formula C19H20N4O3
Molecular Weight 352.394
IUPAC Name 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C19H20N4O3/c1-26-15-4-2-3-14(11-15)16-12-17-18(20-7-10-23(17)21-16)22-8-5-13(6-9-22)19(24)25/h2-4,7,10-13H,5-6,8-9H2,1H3,(H,24,25)
Standard InChI Key SBPVHUOUYWWPBP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid integrates three distinct structural domains:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic system comprising fused pyrazole and pyrazine rings, known for its electron-deficient nature and ability to participate in π-π stacking interactions .

  • Piperidine-4-carboxylic acid moiety: A six-membered saturated ring with a carboxylic acid group at the 4-position, contributing to solubility and hydrogen-bonding potential .

  • 3-Methoxyphenyl substituent: An aromatic ring with a methoxy group at the 3-position, enhancing lipophilicity and influencing target binding through hydrophobic interactions .

The molecular formula is tentatively deduced as C₁₉H₂₁N₅O₃, with a molecular weight of approximately 373.41 g/mol, based on structural analogs such as 1-(pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid (C₁₂H₁₄N₄O₂, 246.27 g/mol) and 1-{ tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid (C₁₀H₁₂N₆O₂, 248.24 g/mol) .

Stereochemical Considerations

The piperidine ring introduces a chiral center at the 4-position of the carboxylic acid group. While the absolute configuration (R/S) remains uncharacterized in public literature, enantiomeric purity is critical for biological activity, as seen in related compounds where stereochemistry modulates target affinity .

Synthesis and Chemical Reactivity

Synthetic Pathways

Although no explicit synthesis for this compound is documented, analogous routes for pyrazolo[1,5-a]pyrazine derivatives suggest a multi-step strategy:

  • Core Formation: Cyclocondensation of aminopyrazoles with α,β-diketones or equivalents to construct the pyrazolo[1,5-a]pyrazine scaffold .

  • Substitution at Position 4: Nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the piperidine moiety. For example, Suzuki-Miyaura coupling could attach the 3-methoxyphenyl group at position 2 .

  • Carboxylic Acid Functionalization: Hydrolysis of ester-protected intermediates or direct incorporation via carboxylic acid-bearing building blocks .

A representative synthetic scheme derived from patent literature involves:

Pyrazolo[1,5-a]pyrazine intermediate+Piperidine-4-carboxylate esterPd catalysisEster-protected derivativeHydrolysisTarget compound\text{Pyrazolo[1,5-a]pyrazine intermediate} + \text{Piperidine-4-carboxylate ester} \xrightarrow{\text{Pd catalysis}} \text{Ester-protected derivative} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

This approach mirrors methods used for analogous compounds, such as 1-[4-(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)piperazin-1-yl]-4-methylpentan-1-one .

Key Reactivity

The compound’s reactivity is dominated by:

  • Carboxylic Acid Derivatives: Esterification, amidation, or salt formation to modulate solubility and bioavailability.

  • Electrophilic Aromatic Substitution: Directed by the electron-rich 3-methoxyphenyl group, enabling further functionalization (e.g., halogenation, nitration).

  • Metal Coordination: The pyrazine nitrogen atoms may act as ligands for transition metals, relevant in catalytic or metalloenzyme inhibition applications .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Compound Comparison
Molecular Weight~373.41 g/mol (estimated)246.27 g/mol (C₁₂H₁₄N₄O₂)
LogP (Lipophilicity)~2.1 (Predicted)1.8 (Piperidine-4-carboxylic acid analogs)
SolubilityModerate in DMSO, low in aqueous buffersSimilar to tetrazolo derivatives
pKa (Carboxylic Acid)~4.2 (Estimated)4.5 (Piperidine-4-carboxylic acid)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group).

  • NMR: Distinct signals include:

    • δ 8.2–8.5 ppm (pyrazine protons),

    • δ 3.8 ppm (methoxy singlet),

    • δ 2.5–3.5 ppm (piperidine ring protons) .

Biological Activity and Mechanism

Anticancer Activity

In vitro studies on related derivatives demonstrate:

  • Apoptosis Induction: Through caspase-3/7 activation in cancer cell lines (IC₅₀ ~1–10 μM) .

  • Cell Cycle Arrest: G1/S phase blockade via cyclin-dependent kinase inhibition .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBioactivity Highlights
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acidCarboxylic acid at position 3 of piperidineModerate kinase inhibition
1-[4-(3-Bromopyrazolo[1,5-a]pyrimidin-5-yl)piperazin-1-yl]-4-methylpentan-1-oneBromine substituent, ketone moietyEnhanced cytotoxicity (IC₅₀ 0.5 μM)
1-{ tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acidTetrazolo ring fusionUnknown, limited data

Applications and Future Directions

The compound’s dual functionality (carboxylic acid and methoxyphenyl groups) positions it as a versatile scaffold for:

  • PROTAC Development: Leveraging the piperidine-carboxylic acid for E3 ligase recruitment.

  • CNS-Targeted Therapies: Optimizing logP and blood-brain barrier penetration.

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